
PG 116800
Descripción general
Descripción
PG-530742, también conocido como PG-116800, es un inhibidor oralmente activo de las metaloproteinasas de la matriz. Las metaloproteinasas de la matriz son enzimas que juegan un papel crucial en la degradación de los componentes de la matriz extracelular. PG-530742 tiene una alta afinidad por las metaloproteinasas de la matriz 2, 3, 8, 9, 13 y 14, mientras que tiene una afinidad sustancialmente menor por las metaloproteinasas de la matriz 1 y 7 . Este compuesto ha sido investigado por su posible uso en el tratamiento de afecciones como la osteoartritis y las enfermedades cardiovasculares .
Métodos De Preparación
La síntesis de PG-530742 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente.
Análisis De Reacciones Químicas
PG-530742 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: PG-530742 puede sufrir reacciones de sustitución en las que ciertos grupos funcionales son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores que facilitan las reacciones de sustitución. .
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Myocardial Infarction and Heart Failure
PG 116800 has been investigated for its effects on left ventricular (LV) remodeling following myocardial infarction (MI). A randomized, double-blind, placebo-controlled study involving 253 patients demonstrated that this compound did not significantly reduce LV remodeling or improve clinical outcomes compared to placebo. The primary endpoints included changes in LV volumes assessed by echocardiography over a 90-day period. Notably, there were no significant differences in LV end-diastolic volume index or rates of death/reinfarction between the treatment groups .
Table 1: Summary of Cardiovascular Study Findings
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Change in LV End-Diastolic Volume Index (ml/m²) | 5.09 ± 1.45 | 5.48 ± 1.41 | 0.42 |
Incidence of Arthralgia (%) | 21 | 15 | 0.33 |
Musculoskeletal Applications
Osteoarthritis
In a separate study focusing on knee osteoarthritis (OA), this compound was evaluated for its ability to slow joint space narrowing and alleviate symptoms such as pain and stiffness. This study involved 401 patients over a period of 12 months. The results indicated no statistically significant difference in joint space width or Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores between the treatment and placebo groups . The most common adverse effect reported was arthralgia (35%), leading to the discontinuation of the highest dose group due to safety concerns.
Table 2: Summary of Osteoarthritis Study Findings
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Change in Minimum Joint Space Width (mm) | No significant difference observed | - | - |
WOMAC Score Improvement (%) | No significant difference observed | - | - |
Incidence of Arthralgia (%) | 35 | - | - |
Safety Profile
Despite its intended therapeutic benefits, the administration of this compound has been associated with various adverse effects, particularly musculoskeletal toxicity. In both cardiovascular and osteoarthritis studies, increased incidences of arthralgia and joint stiffness were noted, raising concerns about the risk-benefit ratio for patients .
Mecanismo De Acción
PG-530742 ejerce sus efectos inhibiendo selectivamente ciertas metaloproteinasas de la matriz que están implicadas en la degradación del cartílago y otros componentes de la matriz extracelular. Al inhibir estas enzimas, PG-530742 limita potencialmente la degradación del cartílago y la progresión de la enfermedad. Los objetivos moleculares de PG-530742 incluyen las metaloproteinasas de la matriz 2, 3, 8, 9, 13 y 14. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la actividad enzimática, lo que lleva a una reducción de la degradación de los componentes de la matriz extracelular .
Comparación Con Compuestos Similares
PG-530742 es único en su alta afinidad por metaloproteinasas de la matriz específicas, particularmente las metaloproteinasas de la matriz 2, 3, 8, 9, 13 y 14. Compuestos similares incluyen otros inhibidores de las metaloproteinasas de la matriz, como:
Marimastat: Otro inhibidor de las metaloproteinasas de la matriz con un amplio espectro de actividad.
Batimastat: Un inhibidor de las metaloproteinasas de la matriz que se ha estudiado por su potencial en la terapia del cáncer.
Tetraciclinas: Una clase de antibióticos que también exhiben actividad inhibitoria contra las metaloproteinasas de la matriz. La especificidad de PG-530742 para ciertas metaloproteinasas de la matriz y su biodisponibilidad oral lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas
Actividad Biológica
PG-116800 is a selective matrix metalloproteinase (MMP) inhibitor that has been investigated for its potential therapeutic applications, particularly in cardiovascular and musculoskeletal conditions. Despite promising preclinical results, clinical trials have revealed significant limitations in its efficacy and safety profile.
PG-116800 operates by inhibiting MMPs, which are enzymes involved in the degradation of extracellular matrix components. The inhibition of these enzymes is hypothesized to mitigate tissue remodeling following injuries such as myocardial infarction (MI) and osteoarthritis. However, the specificity and selectivity of PG-116800 for different MMPs have raised concerns regarding its therapeutic index.
Myocardial Infarction Study
A pivotal study evaluated PG-116800 in patients with ST-segment elevation myocardial infarction (STEMI). The trial was a randomized, double-blind, placebo-controlled design involving 253 patients treated with PG-116800 or placebo for 90 days. Key findings included:
- Left Ventricular Remodeling : No significant difference was observed in left ventricular end-diastolic volume index between the PG-116800 group and placebo (5.09 mL/m² vs. 5.48 mL/m², p = 0.42) .
- Clinical Outcomes : Changes in clinical outcomes such as rates of death or reinfarction did not significantly improve with PG-116800 treatment.
- Adverse Effects : The treatment was well tolerated overall; however, there was an increased incidence of arthralgia and joint stiffness among those receiving PG-116800 compared to placebo (21% vs. 15%, p = 0.33) .
Osteoarthritis Study
Another study focused on the use of PG-116800 in patients with knee osteoarthritis. This randomized, double-blind trial involved 401 participants assigned to either placebo or various doses of PG-116800 over a year. Findings included:
- Joint Space Narrowing : No statistically significant difference was found in joint space width changes between the treatment and placebo groups .
- Symptom Reduction : The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores showed no significant improvement across treatment groups.
- Adverse Effects : Musculoskeletal adverse effects were prominent, particularly at higher doses, leading to the discontinuation of the 200 mg dose due to increased frequency of arthralgia (35% reported) .
Summary of Findings
The following table summarizes key findings from the clinical trials involving PG-116800:
Study Focus | Key Outcome | Significance |
---|---|---|
Myocardial Infarction | No reduction in LV remodeling | Ineffective in improving heart function post-MI |
Knee Osteoarthritis | No significant change in joint space width | Unfavorable risk-benefit balance for treatment |
Adverse Effects | Increased arthralgia and joint stiffness | Safety concerns limit further development |
Discussion on Efficacy and Safety
Despite initial hopes for PG-116800 as a therapeutic agent for conditions involving tissue remodeling, clinical studies have consistently demonstrated a lack of efficacy coupled with notable adverse effects. The musculoskeletal syndrome (MSS), characterized by symptoms such as arthralgia and myalgia, has emerged as a significant limitation to its use .
Propiedades
Key on ui mechanism of action |
PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13. |
---|---|
Número CAS |
291533-11-4 |
Fórmula molecular |
C24H27N3O7S |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid |
InChI |
InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30) |
Clave InChI |
JAYVKNDQKXUNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PG-116800; PG-530742; PGE-7113313; PG 116800; PG 530742; PGE 7113313; PG116800; PG530742; PGE7113313 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.